8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a piperidine ring and a hydroxyethyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis.
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK, thereby affecting the cell cycle and chromosomal segregation.
Pharmacokinetics
The compound is described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of the compound are areas for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the piperidine and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrimidinone ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the pyrimidinone ring may produce dihydropyrimidinones.
Scientific Research Applications
8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, which makes it a candidate for cancer treatment.
Biological Studies: It serves as a scaffold for the development of biologically active molecules with potential therapeutic applications.
Chemical Biology: The compound is used in studies to understand its interactions with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with similar chemical properties and biological significance.
Uniqueness
8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to the presence of both a piperidine ring and a hydroxyethyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a therapeutic agent and a valuable scaffold for drug development .
Properties
IUPAC Name |
8-(2-hydroxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-9-8-18-12(20)5-4-11-13(15-10-16-14(11)18)17-6-2-1-3-7-17/h4-5,10,19H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSAUEIGWLBNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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